molecular formula C26H30N4O5S B2803392 7-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-09-3

7-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2803392
CAS No.: 688054-09-3
M. Wt: 510.61
InChI Key: ADFQVBGUPIOXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (ID: K284-5206) is a quinazolinone derivative with a molecular formula of C₂₆H₃₀N₄O₅S and a molecular weight of 510.61 g/mol . Its structure features:

  • A [1,3]dioxolo[4,5-g]quinazolin-8-one core fused with a dioxolane ring.
  • A sulfanylidene (C=S) group at position 6, which may enhance hydrogen bonding or hydrophobic interactions with biological targets.
  • A hexyl chain linker connecting the quinazolinone core to a 4-(3-methoxyphenyl)piperazine moiety.

This compound belongs to a class of piperazine-linked heterocycles, which are pharmacologically relevant due to their interactions with enzymes, kinases, and neurotransmitter receptors .

Properties

IUPAC Name

7-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-33-19-7-5-6-18(14-19)28-10-12-29(13-11-28)24(31)8-3-2-4-9-30-25(32)20-15-22-23(35-17-34-22)16-21(20)27-26(30)36/h5-7,14-16,20H,2-4,8-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRKCQUAJOOFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

(a) 7-{6-[4-(2-Fluorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-[1,3]dioxolo[4,5-g]quinazolin-8-one ()
  • Key Difference : The phenyl group on the piperazine ring has a 2-fluoro substituent instead of 3-methoxy.
  • However, it could alter binding kinetics with targets like serotonin or dopamine receptors, where substituent position and electronic effects are critical .
(b) 7-(4-{4-[(Benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-[1,3]dioxolo[4,5-g]quinazolin-8-one (K284-5246; )
  • Key Differences :
    • Linker length : A butyl chain (4-oxobutyl) instead of hexyl.
    • Substituent : A benzodioxol-methyl group on piperazine.
  • The benzodioxol group, with its fused oxygen-rich ring, could enhance antioxidant activity or alter solubility .

Core Heterocycle Modifications

(a) Thiazolo[4,5-h]quinazolin-8-one Derivatives ()
  • Key Difference: Replacement of the dioxolane ring with a thiazole fused to the quinazolinone core.
(b) Quinazolino[4,3-b]quinazolin-8-one ()
  • Key Difference : An additional fused quinazoline ring.
  • Impact : Increased planarity and rigidity may enhance intercalation with DNA or proteins but reduce solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Piperazine Substituent Linker Length Molecular Weight (g/mol) Key Properties
Target Compound (K284-5206) [1,3]dioxolo[4,5-g]quinazolin 3-Methoxyphenyl Hexyl 510.61 Electron-donating, moderate solubility
2-Fluorophenyl Analog [1,3]dioxolo[4,5-g]quinazolin 2-Fluorophenyl Hexyl 497.55 Electron-withdrawing, higher stability
Benzodioxol-methyl Analog (K284-5246) [1,3]dioxolo[4,5-g]quinazolin Benzodioxol-methyl Butyl 522.58 Antioxidant potential, reduced flexibility
Thiazoloquinazolinone Thiazolo[4,5-h]quinazolin N/A N/A ~450–500 (estimated) Enhanced kinase inhibition

Q & A

Q. Optimization factors :

  • Temperature : Elevated temperatures (70–90°C) for amidation; lower temperatures (0–5°C) for thiocarbonyl stabilization.
  • Catalysts : Use of triethylamine to neutralize HCl byproducts during coupling reactions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Advanced: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?

Discrepancies between NMR (e.g., unexpected splitting patterns) and mass spectrometry (e.g., molecular ion fragmentation) often arise from:

  • Tautomerism : The sulfanylidene group may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize the dominant tautomer .
  • Impurity interference : Byproducts from incomplete coupling reactions can co-elute. Employ HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for purity assessment .
  • High-resolution mass spectrometry (HRMS) : Confirm the exact mass (±0.001 Da) to distinguish between isobaric impurities and the target compound .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

  • 1H/13C NMR : Assign signals for the methoxyphenyl (δ 3.8 ppm, singlet) and piperazine protons (δ 2.5–3.1 ppm, multiplet) .
  • FT-IR : Confirm thiocarbonyl (C=S) stretch at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
  • Melting point : A sharp range (e.g., 210–212°C) indicates high crystallinity and purity .
  • Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .

Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Q. Methodology :

Derivatization : Synthesize analogs with modified substituents (e.g., replace 3-methoxyphenyl with 3-fluorophenyl) to assess piperazine’s role in receptor binding .

In vitro assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cellular uptake : Radiolabel the compound with ³H or ¹⁴C to quantify permeability in Caco-2 cell monolayers .

Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors) .

Basic: What are the stability considerations for this compound under varying storage conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dioxolo-quinazolinone moiety .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfanylidene group .
  • Solution stability : In DMSO stock solutions, degradation occurs after >1 month; verify purity via HPLC before use .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Q. Troubleshooting strategies :

  • Activating agents : Switch from DCC to EDC/HOBt for milder amidation conditions .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yields by 15–20% .
  • Workup optimization : Extract unreacted starting materials with ethyl acetate (3×) at pH 7.0 to minimize loss of the polar product .

Basic: What are the key physicochemical properties influencing this compound’s bioavailability?

PropertyValue/DescriptionRelevance
LogP (calculated)~3.1 (XlogP3-AA)Predicts moderate membrane permeability
Topological PSA143 ŲIndicates moderate passive absorption
Hydrogen bond donors1Reduces efflux by P-glycoprotein

Advanced: How can metabolic stability be assessed for this compound in preclinical studies?

  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH), and monitor depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: luciferin-IPA) to identify enzyme inhibition risks .
  • Metabolite ID : High-resolution LC-MSⁿ to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Basic: What safety precautions are required when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S) .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of the target protein across a temperature gradient .
  • BRET/FRET assays : Quantify receptor dimerization or conformational changes in real-time .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.